2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one
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Overview
Description
2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a triazole ring, a nitrophenyl group, and a benzochromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes, 4-nitrophenyl acetonitrile, and β-naphthol in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). This one-pot three-component reaction is efficient and yields the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups, onto the aromatic rings.
Scientific Research Applications
2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It can be used as a probe to study enzyme interactions and cellular processes due to its ability to fluoresce under certain conditions.
Mechanism of Action
The mechanism of action of 2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. This inhibition sensitizes cancer cells to DNA-damaging agents like cisplatin, leading to increased cell death through apoptosis . The compound’s ability to fluoresce also allows it to be used as a molecular probe in biological studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: This compound shares the chromenone core but lacks the triazole and nitrophenyl groups.
4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds contain the triazole and nitrophenyl groups but differ in their overall structure and properties.
Uniqueness
2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one is unique due to its combination of a triazole ring, a nitrophenyl group, and a benzochromenone moiety This unique structure imparts specific chemical and biological properties that are not found in similar compounds
Properties
Molecular Formula |
C21H12N4O4 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C21H12N4O4/c26-21-17(11-16-15-4-2-1-3-12(15)7-10-18(16)29-21)20-22-19(23-24-20)13-5-8-14(9-6-13)25(27)28/h1-11H,(H,22,23,24) |
InChI Key |
IRLJKCRAKCEEFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NN4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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